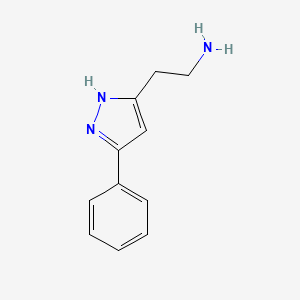
2-(3-phenyl-1H-pyrazol-5-yl)ethan-1-amine
Descripción general
Descripción
2-(3-phenyl-1H-pyrazol-5-yl)ethan-1-amine, also known as PEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PEA is a member of the pyrazole family of compounds and has been shown to have a wide range of biological effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Aplicaciones Científicas De Investigación
Supramolecular Chemistry
The compound’s role in supramolecular chemistry is significant due to its potential to form supramolecular structures with columnar stacked systems . These structures are essential in the self-assembly of molecules, which is a key process in creating materials with novel properties. The study of these structures can lead to a better understanding of how small structural changes can affect the supramolecular environment, influencing the design of new molecules with enhanced properties .
Medicinal Chemistry
In medicinal chemistry , pyrazole derivatives, including 2-(3-phenyl-1H-pyrazol-5-yl)ethanamine, are explored for their therapeutic potential. They are often used as scaffolds in the synthesis of bioactive chemicals due to their pharmacological effects . The versatility of the pyrazole nucleus allows for the creation of compounds with a wide range of biological activities, making it a valuable component in drug discovery .
Agrochemistry
The applications of this compound in agrochemistry are based on its ability to be incorporated into compounds that can act as herbicides, pesticides, and fungicides. The pyrazole ring is a common motif in agrochemicals due to its stability and bioactivity, which can be tailored to target specific pests or plant diseases .
Coordination Chemistry
In coordination chemistry , 2-(3-phenyl-1H-pyrazol-5-yl)ethanamine can be used to synthesize ligands that bind to metal ions, forming coordination complexes. These complexes have various applications, including catalysis, optical materials, and as models for biological systems .
Antileishmanial and Antimalarial Applications
This compound has shown promise in the treatment of parasitic diseases such as leishmaniasis and malaria. A molecular simulation study justified the potent in vitro antipromastigote activity of a derivative of this compound, indicating its potential as an antileishmanial agent . Its structural analogs may also exhibit antimalarial properties, providing a new avenue for therapeutic intervention against these diseases .
Anticancer Research
Derivatives of 2-(3-phenyl-1H-pyrazol-5-yl)ethanamine have been investigated for their anticancer properties . Studies have shown that these compounds can exhibit cytotoxic efficiency, with some derivatives showing excellent activity compared to standard reference drugs . The structure-activity relationship (SAR) studies reveal that certain substituents can enhance the cytotoxic activity, offering insights into the design of more effective anticancer drugs .
Propiedades
IUPAC Name |
2-(3-phenyl-1H-pyrazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-7-6-10-8-11(14-13-10)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOSEDMIGDUIEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-phenyl-1H-pyrazol-5-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



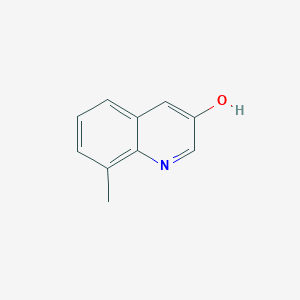
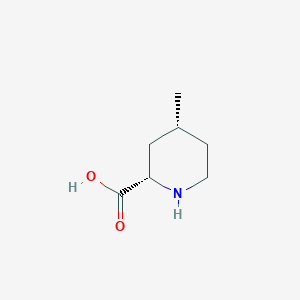
![N-(3,5-dichlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1425333.png)
![Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1425335.png)
![4-Hydroxythieno[2,3-b]pyridin-6(7H)-one](/img/structure/B1425336.png)
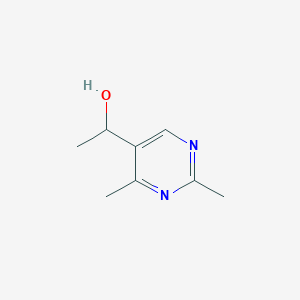


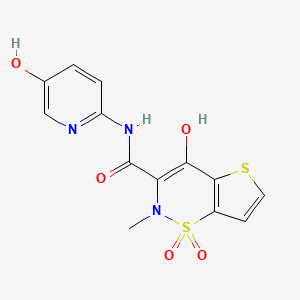
![Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate](/img/structure/B1425342.png)


![3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone](/img/structure/B1425347.png)
